2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid
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Overview
Description
2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound features a benzimidazole ring substituted with a fluoro group and an acetic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with various biological targets to exert their effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they can have various molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action, efficacy, and stability could be influenced by the polarity of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory, antiviral, and anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid
- 2-(5-Bromo-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid
- 2-(5-Methyl-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid
Uniqueness
The presence of the fluoro group in 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological processes.
Biological Activity
2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid is a synthetic organic compound belonging to the class of benzimidazole derivatives. Its molecular formula is C9H7FN2O3 with a molecular weight of 210.16 g/mol. The compound features a fluorine atom at the 5-position of the benzimidazole ring, which is significant for its chemical properties and potential biological activities . This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The structure of this compound includes:
- Benzimidazole core : A bicyclic structure that is common in many biologically active compounds.
- Acetic acid moiety : Influences solubility and reactivity in biological systems.
- Fluorine substitution : Enhances stability and may affect the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, which alters cellular pathways and biological responses. For example, it has been studied for its potential to inhibit topoisomerase II, an enzyme critical for DNA replication and repair .
- Receptor Modulation : It may interact with various receptors, potentially affecting neurotransmitter systems or inflammatory pathways .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities:
- Anticancer Activity : Research has shown that compounds similar to this benzimidazole derivative can induce apoptosis in cancer cells by disrupting critical cellular functions.
- Anti-inflammatory Effects : Its structural features suggest potential use in reducing inflammation through modulation of cytokine release.
- Antiviral Properties : Some studies indicate effectiveness against viral infections by inhibiting viral replication processes.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
These findings highlight the compound's versatility and potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be compared with other benzimidazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-Fluoro)-acetic acid | Similar core but different fluorine position | Varies in potency against similar targets |
Benzimidazole | Basic structure without acetic acid moiety | Less soluble; limited bioactivity |
5-Fluoroindole | Different heterocyclic framework | Distinct reactivity profile |
The presence of the fluoro group in this compound significantly enhances its electronic properties and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(5-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-5-1-2-7-6(3-5)11-9(15)12(7)4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDPCUHYCZTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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